

# I-Brd9: A Technical Guide to its Discovery and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**I-Brd9** is the first potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9). Its discovery marked a significant milestone in the study of non-BET (Bromodomain and Extra-Terminal domain) family bromodomains, providing a crucial tool to dissect the biological functions of BRD9 and validate it as a therapeutic target. Developed through a rigorous structure-based design and iterative medicinal chemistry campaign, **I-Brd9** exhibits exceptional selectivity for BRD9 over other bromodomains, most notably the highly homologous BRD7 and the BET family proteins. This high selectivity ensures that observed cellular phenotypes are attributable to the inhibition of BRD9's bromodomain. This technical guide details the discovery, development, mechanism of action, and key experimental methodologies associated with **I-Brd9**, presenting a comprehensive resource for researchers in epigenetics and drug discovery.

#### Introduction: The Need for a Selective BRD9 Probe

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, acting as "readers" of the epigenetic code.[1][2] This recognition is a key mechanism in recruiting regulatory complexes to chromatin to control gene expression.[2][3] While inhibitors of the BET family of bromodomains have shown significant therapeutic promise in oncology and inflammation, the functions of the many non-BET bromodomains have remained less understood due to a lack of selective inhibitors.[1][4]



BRD9, a member of the fourth subfamily of human bromodomains, is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[3] [5] Prior to the development of **I-Brd9**, available inhibitors for BRD9, such as Bromosporine, were broad-spectrum, making it impossible to attribute biological effects solely to BRD9 inhibition.[4] The development of a potent and highly selective chemical probe was therefore essential to de-convolute the specific functions of BRD9's bromodomain activity from its scaffolding role within the ncBAF complex and from the functions of other bromodomains.[3]

### **Discovery and Optimization of I-Brd9**

The journey to **I-Brd9** began with a cross-screening of GlaxoSmithKline's internal compound library. This effort identified an initial hit, compound 17, which possessed a thienopyridone scaffold and showed promising, albeit modest, potency for BRD9 with a pIC50 of 6.7 and 100-fold selectivity over BRD4 BD1.[4][6]

An iterative, structure-based design approach was then employed to optimize this initial hit. X-ray crystallography of early compounds bound to the BRD9 bromodomain provided critical insights into the binding mode and opportunities for improving potency and selectivity.[4][7]

Structure-Activity Relationship (SAR) Highlights:

- Acetyl-Lysine Mimic: The N-methyl pyridone core of the scaffold was found to act as an
  effective mimic of the endogenous acetyl-lysine (KAc) ligand, forming a crucial hydrogen
  bond with the conserved Asn100 residue in the BRD9 binding pocket.[7]
- Exploiting Structural Differences: Analysis of the BRD9 and BRD4 crystal structures revealed key differences in the acetyl-lysine binding pocket. The ZA channel of BRD9 is less hydrophobic than that of BRD4.[4] This difference was exploited to achieve selectivity.
- The Amidine Moiety: The breakthrough in achieving high selectivity was the introduction of a charged amidine group. This group was favored in the less hydrophobic environment of the BRD9 pocket but created unfavorable interactions with the more hydrophobic pocket of BET family bromodomains, effectively engineering selectivity.[4][7]
- Final Compound: This medicinal chemistry campaign culminated in the synthesis of compound 45, later named I-Brd9.[7]



## **Quantitative Data and Selectivity Profile**

**I-Brd9** is a highly potent inhibitor of BRD9 with excellent selectivity across the bromodomain family. The quantitative binding and selectivity data are summarized below.

Table 1: Potency and Selectivity of I-Brd9 and Key Precursors

Compound	BRD9 pIC50 (TR- FRET)	BRD4 BD1 pIC50 (TR-FRET)	Fold Selectivity (BRD9 vs BRD4 BD1)
17 (Initial Hit)	6.7 ± 0.16	4.7 ± 0.14	100x
32 (Intermediate)	7.7 ± 0.08	7.1 ± 0.04	4x
39 (Amidine Intermediate)	7.7 ± 0.14	6.0 ± 0.11	50x
45 (I-Brd9)	7.7 ± 0.10	4.9 ± 0.09	>700x

Data sourced from Theodoulou et al., J. Med. Chem. 2016.[4][7]

Table 2: I-Brd9 Selectivity Profile

Target	Measurement	Value	Selectivity vs BRD9
BRD9	pKd	8.7	-
BRD7	pKd	6.4	>200-fold
BET Family	pKd	< 5.8	>700-fold
Panel of 34 Bromodomains	pKd	-	>70-fold

Data sourced from Theodoulou et al., J. Med. Chem. 2016.[7]

## **Mechanism of Action**



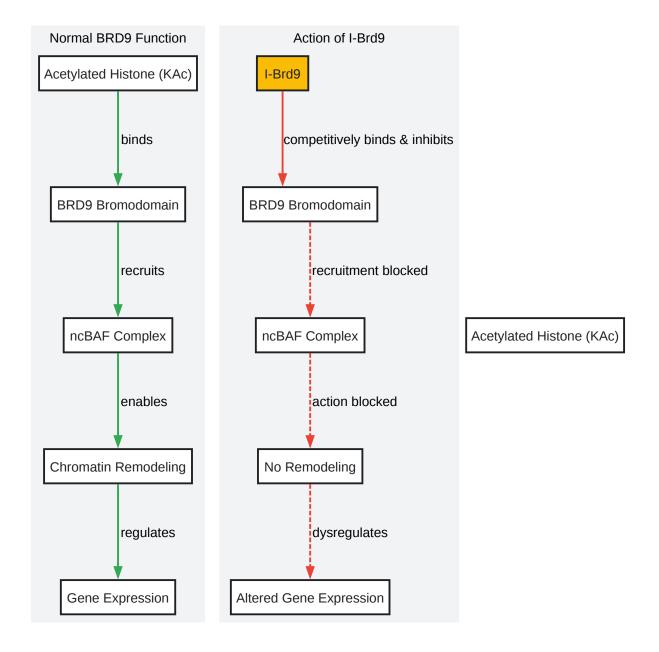




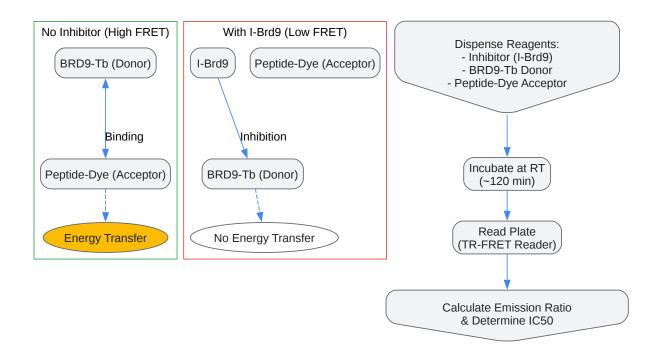
BRD9 functions as an epigenetic reader within the ncBAF chromatin remodeling complex. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H3K27ac.[8] This binding anchors the ncBAF complex to specific genomic loci, such as enhancers and promoters.[5][9] The ATPase activity of the ncBAF complex then remodels the local chromatin structure, making DNA more accessible to transcription factors and thereby regulating the expression of target genes.[3]

**I-Brd9** is a competitive inhibitor that binds to the KAc-binding pocket of the BRD9 bromodomain.[6] By occupying this pocket, **I-Brd9** prevents BRD9 from recognizing and binding to acetylated histones. This disrupts the recruitment and anchoring of the ncBAF complex to chromatin, leading to altered chromatin accessibility and dysregulation of downstream gene expression.[5][8]









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